molecular formula C21H32O3 B13414588 11beta-Hydroxy-5alpha-pregnane-3,20-dione

11beta-Hydroxy-5alpha-pregnane-3,20-dione

Cat. No.: B13414588
M. Wt: 332.5 g/mol
InChI Key: XHCCPSKYYJBSAA-HFLNPCQSSA-N
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Description

11beta-Hydroxy-5alpha-pregnane-3,20-dione is a corticosteroid hormone with the molecular formula C21H32O3 . This compound is part of the pregnane family and is known for its role in various biological processes.

Preparation Methods

The synthesis of 11beta-Hydroxy-5alpha-pregnane-3,20-dione involves multiple steps. One common method includes the reduction of 17alpha-hydroxyprogesterone using specific enzymes such as 5alpha-reductase . Industrial production methods often involve the use of microbial transformation processes to achieve the desired stereochemistry and functional groups.

Chemical Reactions Analysis

11beta-Hydroxy-5alpha-pregnane-3,20-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various hydroxylated and ketone derivatives.

Scientific Research Applications

11beta-Hydroxy-5alpha-pregnane-3,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroids.

    Biology: Studied for its role in hormone regulation and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 11beta-Hydroxy-5alpha-pregnane-3,20-dione involves its interaction with corticosteroid receptors. It acts as an agonist, binding to these receptors and modulating gene expression. This interaction influences various physiological processes, including immune response and metabolism .

Comparison with Similar Compounds

11beta-Hydroxy-5alpha-pregnane-3,20-dione can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15-,16+,17-,18-,19+,20-,21+/m0/s1

InChI Key

XHCCPSKYYJBSAA-HFLNPCQSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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